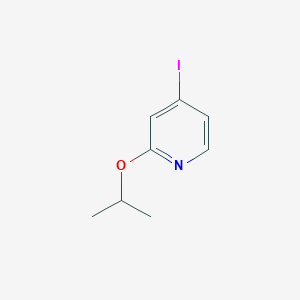

4-Iodo-2-isopropoxypyridine

Description

BenchChem offers high-quality 4-Iodo-2-isopropoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-isopropoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNXOCFTWLIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 4-Iodo-2-isopropoxypyridine

Technical Whitepaper: 4-Iodo-2-isopropoxypyridine

Executive Summary

4-Iodo-2-isopropoxypyridine is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of biaryl and heterobiaryl scaffolds via palladium-catalyzed cross-coupling. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C4-iodine atom serves as a highly reactive handle for oxidative addition, while the C2-isopropoxy group functions as both a solubilizing moiety and a steric modulator that influences the binding affinity of final drug candidates. This guide outlines the molecular specifications, validated synthetic routes, and quality control parameters required for its integration into high-throughput drug discovery workflows.

Physicochemical Profile

The core molecular specifications are defined below. Researchers must verify these parameters against Certificate of Analysis (CoA) data upon receipt of material.

| Parameter | Specification | Technical Note |

| IUPAC Name | 4-Iodo-2-(propan-2-yloxy)pyridine | - |

| CAS Number | 1353777-52-2 | Unique identifier for database verification. |

| Molecular Formula | C₈H₁₀INO | Elemental Composition: C (36.52%), H (3.83%), I (48.25%), N (5.32%), O (6.08%) |

| Molecular Weight | 263.08 g/mol | Average mass. Monoisotopic mass: 262.978 g/mol . |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow; light-sensitive. |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Lipophilic nature due to isopropoxy group. |

| LogP (Predicted) | ~2.9 - 3.2 | Indicates good membrane permeability potential for derivatives. |

Synthetic Architecture & Manufacturing

Retrosynthetic Analysis

The synthesis of 4-Iodo-2-isopropoxypyridine is governed by the principles of Nucleophilic Aromatic Substitution (

-

Precursor: 2,4-Diiodopyridine (or 2-Fluoro-4-iodopyridine).

-

Nucleophile: Sodium Isopropoxide (formed in situ from Isopropanol + NaH).

-

Regiocontrol: The C2 position is significantly more electrophilic than C4 due to the inductive electron-withdrawing effect of the adjacent nitrogen atom (

-effect). This allows for selective substitution at C2 under controlled temperatures.

Validated Synthetic Workflow

The following workflow describes the regioselective synthesis from 2,4-diiodopyridine.

Figure 1: Regioselective

Operational Protocol (General Procedure):

-

Activation: Suspend Sodium Hydride (1.1 eq) in anhydrous THF under Argon at 0°C.

-

Alkoxide Formation: Add Isopropanol (1.1 eq) dropwise. Stir for 30 min to generate sodium isopropoxide.

-

Addition: Add solution of 2,4-Diiodopyridine (1.0 eq) in THF.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC/LC-MS.

-

Critical Control Point: Do not heat excessively (>60°C) to prevent bis-substitution (formation of 2,4-diisopropoxypyridine).

-

-

Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Analytical Characterization (Self-Validating Systems)

To ensure "Trustworthiness," the identity of the compound must be validated using orthogonal analytical techniques. The following data patterns confirm the structure.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum should exhibit distinct signals for the pyridine protons and the isopropoxy group.

| Signal ( | Multiplicity | Integral | Assignment | Structural Logic |

| 8.05 - 7.95 | Doublet ( | 1H | C6-H | Proton adjacent to Nitrogen (deshielded). |

| 7.15 - 7.10 | Doublet of Doublets | 1H | C5-H | Coupling with C6-H and C3-H. |

| 6.95 - 6.90 | Doublet ( | 1H | C3-H | Shielded by adjacent alkoxy group; meta-coupling. |

| 5.25 - 5.15 | Septet | 1H | -OCH< | Methine proton of the isopropoxy group. |

| 1.35 - 1.30 | Doublet | 6H | -CH₃ | Methyl protons of the isopropoxy group. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

-

Isotope Pattern: A clean mono-isotopic peak is expected. Unlike bromine or chlorine, iodine does not show a significant M+2 isotope peak, simplifying identification.

Applications in Drug Discovery

4-Iodo-2-isopropoxypyridine functions as a versatile "linchpin" in modular drug synthesis. The C4-iodine is significantly more reactive toward oxidative addition (Pd⁰ insertion) than the pyridine nitrogen or the alkoxy group, enabling chemoselective functionalization.

Functionalization Pathways

The compound is primarily used in Suzuki-Miyaura Cross-Coupling to install aryl or heteroaryl groups at the C4 position.

Figure 2: Divergent synthesis capabilities. The C4-Iodo handle allows for the rapid generation of diverse chemical libraries.

Strategic Value in SAR

-

Isopropoxy Group: Provides steric bulk and lipophilicity. It can fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) and protect the C2 position from metabolic oxidation.

-

Pyridyl Nitrogen: Acts as a hydrogen bond acceptor, crucial for interaction with hinge regions in kinase active sites.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light (Iodine-carbon bonds can be photolabile).

-

Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66614013, 4-iodo-2-isopropoxypyridine. Retrieved from [Link]

-

Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, part vii, 288-301. (Provides general methodology for alkoxypyridine synthesis). Retrieved from [Link]

-

Neufeldt, S. R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Contextual reference for regioselectivity in di-halo heterocycles). Retrieved from [Link]

A Comprehensive Technical Guide to 4-Iodo-2-isopropoxypyridine: Safety, Handling, and Synthetic Applications

This guide provides an in-depth analysis of 4-Iodo-2-isopropoxypyridine, a key building block for professionals in research and drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety protocols with insights into the compound's chemical properties and synthetic utility. The information presented herein is grounded in established safety principles and authoritative chemical literature to ensure both technical accuracy and practical relevance for the laboratory setting.

A Note on Data Extrapolation: A specific, publicly available Safety Data Sheet for 4-Iodo-2-isopropoxypyridine is not readily found. Therefore, the hazard identification, safety protocols, and toxicological information presented in this guide are based on data from the closely related and well-documented compound, 4-Iodopyridine . This extrapolation is made on the basis of shared structural alerts, namely the iodinated pyridine core, which is the primary driver of reactivity and potential hazards. Researchers must always perform their own risk assessment before use.

Compound Identification and Physicochemical Properties

4-Iodo-2-isopropoxypyridine belongs to the family of halogenated pyridines, which are versatile intermediates in organic synthesis.[1] The presence of an iodine atom at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric profile, making it a valuable reagent.

| Property | Data for 4-Iodo-2-isopropoxypyridine | Data for 4-Iodopyridine (Reference) |

| Molecular Formula | C₈H₁₀INO[2] | C₅H₄IN[3][4] |

| Molecular Weight | 262.98 g/mol (Monoisotopic)[2] | 205.00 g/mol [3][5][4] |

| CAS Number | Not readily available | 15854-87-2[3][6][7] |

| Appearance | Not specified; likely a solid | White to off-white solid or crystals[3][7] |

| Melting Point | Not specified | 94-99 °C[3][8] |

| Primary Application | Synthetic building block | Building block for proteomics research and organic synthesis[4][7] |

The key feature of this molecule is the carbon-iodine bond, which is susceptible to oxidative addition with transition metal catalysts. This makes it an excellent substrate for cross-coupling reactions.[1] The isopropoxy group at the 2-position provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the resulting molecules.[1]

Hazard Identification and GHS Classification

Based on the surrogate compound, 4-Iodopyridine, this substance should be treated as harmful and an irritant. The Globally Harmonized System (GHS) classification indicates multiple hazards that require stringent safety controls.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5][6] |

GHS Label Elements:

The primary hazards are ingestion, skin/eye contact, and inhalation of dust or powder, leading to irritation of the respiratory system.[5][6] These hazards are typical for many halogenated aromatic compounds and necessitate careful handling to prevent exposure.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling and storage is critical to mitigate the risks associated with 4-Iodo-2-isopropoxypyridine.

Engineering Controls and Workspace Preparation

The causality for requiring robust engineering controls stems from the H335 "May cause respiratory irritation" classification. The compound's solid form can become airborne as dust.

-

Ventilation: Always handle this compound in a well-ventilated area.[6][9] A certified chemical fume hood is mandatory to prevent inhalation of dust.

-

Emergency Equipment: An eye wash station and safety shower must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The requirement for comprehensive PPE is dictated by the H315 (skin irritation) and H319 (serious eye irritation) classifications.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6] | Prevents eye contact which can cause serious irritation. |

| Skin Protection | Wear impervious, flame-retardant clothing and appropriate protective gloves (e.g., nitrile rubber).[6][10] | Prevents skin contact which causes irritation. Contaminated clothing must be removed and washed before reuse.[6][9] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate particulate filter (NIOSH/MSHA or EN 149 approved).[6][9] | Protects against respiratory tract irritation from inhaling dust. |

Storage and Incompatibility

Proper storage ensures the compound's stability and prevents hazardous reactions.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] A storage temperature of -20°C is recommended for the analogous 4-Iodopyridine.[3][8]

-

Incompatible Materials: Avoid contact with strong acids and strong bases.[9]

Caption: A logical workflow for the safe laboratory handling of 4-Iodo-2-isopropoxypyridine.

Emergency and First-Aid Procedures

In the event of exposure, immediate and correct action is crucial. These protocols are derived directly from the hazard statements.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[6]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes (at least 15).[6][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

-

If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: Thermal decomposition can release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Reactivity and Synthetic Utility for Drug Discovery

The true value of 4-Iodo-2-isopropoxypyridine for its target audience lies in its reactivity profile. The carbon-iodine bond is the key functional handle for building molecular complexity.

Core Reactivity: Cross-Coupling Reactions

The C-I bond is readily activated by transition metal catalysts (e.g., Palladium, Copper), making it an excellent electrophile for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse substituents at the 4-position of the pyridine ring.[1]

Key Reactions Include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

The steric hindrance provided by the 2-isopropoxy group can be leveraged to direct the regioselectivity of these reactions, which is a critical consideration in the synthesis of complex, highly substituted molecules for drug discovery programs.[1]

Caption: Utility of 4-Iodo-2-isopropoxypyridine in Suzuki cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions where an anionic intermediate can be stabilized by the nitrogen atom.[1] While the C-I bond is more known for cross-coupling, under certain conditions, SNAr reactions can also be a viable pathway for functionalization.

Disposal Considerations

Waste disposal must be handled with the same level of care as the compound itself.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][9]

-

Contaminated Packaging: Empty containers may retain product residue. All label warnings and safety precautions must be followed until the container is properly cleaned or destroyed.[12]

References

-

4-iodo-2-isopropoxypyridine (C8H10INO) . PubChemLite. Available at: [Link]

-

SAFETY DATA SHEET - DOWSIL™ SG 121 Curing Agent . Dow Chemical Company. Available at: [Link]

-

4-Iodopyridine | C5H4IN | CID 609492 . PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Tetrahydrofuran . Fisher Scientific. Available at: [Link]

Sources

- 1. 4-Iodo-2-isopropylpyridine | Benchchem [benchchem.com]

- 2. PubChemLite - 4-iodo-2-isopropoxypyridine (C8H10INO) [pubchemlite.lcsb.uni.lu]

- 3. 4-ヨードピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Iodopyridine | CAS 15854-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 8. 4-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. dow.com [dow.com]

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 4-Iodo-2-isopropoxypyridine

Executive Summary

The coupling of 4-iodo-2-isopropoxypyridine with various amines is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 targets). While the C4-iodine offers a reactive handle for oxidative addition, the pyridine nitrogen and the steric/electronic influence of the C2-isopropoxy group present specific challenges, including catalyst poisoning and potential side reactions like reductive dehalogenation.

This guide details two optimized protocols designed to overcome these barriers. Protocol A utilizes a bis-phosphine system (Xantphos) for robust coupling of secondary amines and heterocycles. Protocol B employs a precatalyst system (BrettPhos Pd G3) for challenging primary amines and sterically hindered substrates.

Substrate Analysis & Mechanistic Strategy

The Substrate: 4-Iodo-2-isopropoxypyridine

-

Electronic Profile: The pyridine ring is electron-deficient, facilitating oxidative addition at the C-I bond. The C2-isopropoxy group acts as a weak electron donor by resonance (+M), slightly deactivating the ring compared to 2-halopyridines, but significantly improving stability against nucleophilic aromatic substitution (

) side reactions relative to 2-fluoropyridines. -

Steric Profile: The isopropyl group adds bulk at the ortho position to the nitrogen, potentially influencing the binding mode of the catalyst.

-

Catalyst Poisoning: The unmasked pyridine nitrogen is a competent ligand (

-donor) that can displace phosphines, leading to the formation of inactive bis-pyridine palladium complexes (

Ligand Selection Strategy

To prevent catalyst poisoning, the ligand must be sterically bulky and electron-rich to outcompete the pyridine nitrogen for the Pd center.

-

Xantphos: A wide bite-angle bis-phosphine. It enforces a geometry that favors reductive elimination and protects the Pd center from pyridine coordination.

-

BrettPhos: A bulky dialkylbiaryl monophosphine. It is exceptionally effective for primary amines and prevents the formation of bridging halide dimers.

Decision Matrix & Workflow

The following decision tree outlines the logical selection of conditions based on the nucleophile type.

Figure 1: Strategic selection of catalytic systems based on nucleophile class.

Experimental Protocols

Protocol A: General Coupling (Secondary Amines/Heterocycles)

Target: Morpholines, Piperazines, Piperidines. Rationale: The large bite angle of Xantphos (111°) promotes the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

Materials Table

| Reagent | Equiv. | Role |

| 4-Iodo-2-isopropoxypyridine | 1.0 | Substrate |

| Amine (e.g., Morpholine) | 1.2 | Nucleophile |

| Pd2(dba)3 | 0.02 (2 mol%) | Pd Source |

| Xantphos | 0.04 (4 mol%) | Ligand |

| Cs2CO3 | 2.0 | Base (Mild) |

| 1,4-Dioxane | 0.2 M | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, add

(18.3 mg per mmol substrate) and Xantphos (23.1 mg per mmol) to a vial. Add 1 mL of degassed 1,4-dioxane and stir at RT for 5 minutes until the solution turns a clear dark red/orange (indicative of active -

Reaction Assembly: To a separate reaction vessel equipped with a stir bar, add 4-Iodo-2-isopropoxypyridine (1.0 equiv), the amine (1.2 equiv), and

(2.0 equiv). -

Combination: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse the catalyst vial with the remaining solvent to reach a final concentration of 0.2 M.

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The 2-isopropoxy group increases lipophilicity, aiding separation from polar byproducts.

Protocol B: High-Performance Coupling (Primary Amines)

Target: Anilines, Benzylamines, Aliphatic primary amines. Rationale: Primary amines can form stable amido-palladium complexes that resist reductive elimination. BrettPhos is specifically engineered to destabilize this intermediate, forcing product release. We use the G3 Precatalyst to ensure accurate stoichiometry and rapid initiation.

Materials Table

| Reagent | Equiv. | Role |

| 4-Iodo-2-isopropoxypyridine | 1.0 | Substrate |

| Amine (R-NH2) | 1.2 | Nucleophile |

| BrettPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |

| NaOtBu | 1.4 | Base (Strong) |

| Toluene | 0.2 M | Solvent |

Step-by-Step Procedure

-

Charge Solids: In a nitrogen-filled glovebox (preferred) or under high-flow Argon, charge a reaction tube with the substrate (1.0 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it here.

-

-

Solvent/Amine Addition: Add anhydrous Toluene (0.2 M). If the amine is a liquid, add it now via microliter syringe.

-

Degassing: If not in a glovebox, sparge the mixture with Nitrogen for 5 minutes.

-

Reaction: Seal and heat to 80°C .

-

Note: Primary amines often couple faster; monitor by LCMS after 1 hour.

-

-

Quench: Cool to RT. Dilute with DCM and wash with water (to remove salts).

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination can arrest the cycle.

Figure 2: Catalytic cycle showing the competitive inhibition by the pyridine nitrogen.

Troubleshooting Guide

| Observation | Probable Cause | Solution |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or tBuBrettPhos (bulkier ligands prevent N-binding). Ensure solvents are degassed.[1] |

| Dehalogenation (Ar-H) | Avoid alcoholic solvents (use Toluene/Dioxane). Reduce temperature. | |

| Ether Cleavage (Ar-OH) | Acidic Impurities | Ensure the reaction remains basic. Avoid prolonged heating >110°C. |

| Pd Black Precipitation | Ligand Dissociation | Increase Ligand:Pd ratio to 2:1 (if not using G3 precatalyst). |

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Technical Library.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

-

Organic Chemistry Portal. (2025). "Buchwald-Hartwig Amination: Mechanism and Ligands." Organic Chemistry Portal.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Iodo-2-isopropoxypyridine Coupling Optimization

Status: Operational Subject: Yield Optimization & Troubleshooting for 4-Iodo-2-isopropoxypyridine Cross-Couplings Audience: Medicinal Chemists, Process Chemists

Executive Summary

The coupling of 4-iodo-2-isopropoxypyridine presents a unique "push-pull" challenge in palladium catalysis. The C4-iodide is highly reactive toward oxidative addition, but the reaction is frequently compromised by two opposing forces: catalyst poisoning by the pyridine nitrogen and electronic deactivation/side-reactions introduced by the C2-isopropoxy group.

This guide moves beyond generic "screening conditions" to provide a mechanistic approach for maximizing yield in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Module 1: The Catalyst System ("The Engine")

The Problem: The pyridine nitrogen lone pair is a potent

The Solution: Use bulky, electron-rich ligands that create a "steric wall," preventing the pyridine nitrogen from coordinating to the palladium while facilitating oxidative addition.

Recommended Catalyst Systems

| Reaction Type | Primary Recommendation | Ligand Class | Mechanism of Action |

| Suzuki-Miyaura | Pd(dppf)Cl₂ or XPhos Pd G3 | Bidentate Ferrocenyl or Buchwald Biaryl | dppf has a large bite angle that resists displacement. XPhos provides steric bulk to block N-coordination. |

| Buchwald-Hartwig | BrettPhos Pd G3 or RuPhos Pd G3 | Dialkylbiaryl phosphines | Specific for C-N coupling; prevents formation of stable Pd-amido dimers and resists pyridine poisoning. |

| Sonogashira | PdCl₂(PPh₃)₂ + CuI (excess) | Monodentate Phosphine | Classic system works if CuI loading is optimized (see Troubleshooting). |

Critical Protocol Note: Avoid Pd(PPh3)4 for this substrate. The labile triphenylphosphine ligands are easily displaced by the pyridine substrate, leading to immediate catalyst arrest (observed as reaction stalling at ~30-40% conversion).

Module 2: The Reaction Environment ("The Chassis")

The Problem: The C2-isopropoxy group is an acetal-like functionality. While it donates electron density to the ring (deactivating C4 slightly), its primary risk is nucleophilic aromatic substitution (

- Risk: Strong hydroxide bases (NaOH, KOH) can displace the isopropoxy group, yielding the 2-pyridone byproduct.

-

Protodeiodination: In alcoholic solvents,

-hydride elimination from the solvent can lead to the reduced product (2-isopropoxypyridine), stripping the iodine without coupling.

Optimized Conditions Matrix

| Variable | Recommendation | Rationale |

| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent C2-isopropoxy displacement; strong enough to activate boronic acids. Avoid: NaOH, KOtBu. |

| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | Aprotic organic phase prevents solvolysis. Water is strictly required for the Suzuki transmetallation step but should be minimized. |

| Temperature | 80°C - 100°C | High temperature required to overcome the energy barrier of the electron-rich pyridine ring oxidative addition. |

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition . The coupled product (a 2-isopropoxy-4-arylpyridine) is often more basic/coordinating than the starting material.

-

Fix: Switch to a "Pre-catalyst" system like XPhos Pd G3 . These release the active Pd(0) species slowly and contain a ligand (XPhos) that binds Pd so tightly that the product cannot displace it.

Q2: I see a major byproduct with M-126 mass (loss of Iodine, +H).

A: This is protodeiodination (reduction). It occurs when the oxidative addition complex L-Pd(Ar)-I undergoes transmetallation with a hydride source instead of your coupling partner.

-

Source: Often trace alcohols in the solvent or the boronic acid itself.

-

Fix:

-

Switch solvent to strictly anhydrous Toluene or DME .

-

Increase the concentration of the coupling partner (Boronic acid/Amine).

-

Lower the reaction temperature slightly (e.g., 100°C

80°C).

-

Q3: The isopropoxy group disappeared, and I isolated a polar solid (Pyridone).

A: You used conditions that triggered ether cleavage .

-

Cause: Strong Lewis Acids (unlikely here) or strong nucleophiles (OH⁻, OMe⁻) attacking C2.

-

Fix: Ensure your base is anhydrous K₃PO₄ . If using a Suzuki coupling, reduce the water ratio to the minimum required for boronate solubility (e.g., 10:1 Dioxane:Water).

Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision logic for optimization.

Caption: Mechanistic decision tree showing the relationship between reaction conditions and chemical outcomes (Yield vs. Poisoning/Side-Reactions).

Standardized Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 4-Aryl-2-isopropoxypyridine via Suzuki-Miyaura Coupling.

Reagents:

-

4-Iodo-2-isopropoxypyridine (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

-

Base: K₃PO₄ (2.0 equiv, 2.0 M aqueous solution or finely ground solid)

-

Solvent: 1,4-Dioxane (5 mL, 0.2 M concentration)

Step-by-Step Procedure:

-

Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and XPhos Pd G3.

-

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add degassed 1,4-Dioxane via syringe.

-

Base: Add the K₃PO₄ solution (degassed).

-

Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

-

Self-Validation: Monitor by TLC or LCMS at 1 hour. The spot for the starting iodide (usually less polar) should diminish rapidly.

-

-

Workup: Upon completion (typically 2-4 hours), dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over Na₂SO₄.

-

Note: Do not use acidic washes (e.g., 1N HCl) during workup to avoid hydrolyzing the isopropoxy group.

-

References

-

BenchChem Technical Support. Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[1][2][3][4] Retrieved from

-

M. Koley et al. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.[5] Semantic Scholar (2015).[5] Retrieved from

-

Schroeder Group. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science (2022). Retrieved from

-

RSC Chemical Science. Pyridine sulfinates as general nucleophilic coupling partners...[6] (2017). Retrieved from

-

Wikipedia. Buchwald–Hartwig amination Mechanism and Scope. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 4-Iodo-2-isopropoxypyridine by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 4-iodo-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this and similar pyridine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 4-iodo-2-isopropoxypyridine in a question-and-answer format.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts

Question: I'm having difficulty separating my 4-iodo-2-isopropoxypyridine from a closely-eluting impurity. What are the likely causes and how can I improve the resolution?

Answer: Poor resolution in column chromatography is a common challenge, often stemming from suboptimal selection of the stationary or mobile phase. For halogenated pyridines, the polarity of the desired product can be very similar to that of starting materials (e.g., 2-isopropoxypyridine) or dehalogenated byproducts.[1][2]

Underlying Causes and Solutions:

-

Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in broad, overlapping peaks.

-

Solution: Systematically screen different solvent systems. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[3] A shallow gradient of the polar solvent can often effectively separate closely related compounds.[1]

-

-

Stationary Phase Interactions: Standard silica gel can interact strongly with the basic nitrogen of the pyridine ring, leading to peak tailing and poor separation.[4][5]

-

Solution: Consider alternative stationary phases. A pentafluorophenyl (PFP) or phenyl-hexyl column can offer different selectivity through π-π interactions with the aromatic ring.[1][2] For particularly challenging separations, reversed-phase chromatography on a C8 or C18 column may be effective.[6]

-

Step-by-Step Protocol for Optimizing Separation:

-

Thin-Layer Chromatography (TLC) Analysis: Before attempting a column, run several TLC plates with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The ideal solvent system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

-

Mobile Phase Modification: If peak tailing is observed on TLC, add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent.[4][5] This will compete with the pyridine for binding to acidic silanol groups on the silica gel, resulting in more symmetrical peaks.

-

Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred over dry packing to minimize air bubbles and ensure a homogenous stationary phase bed.[7][8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. For better resolution, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel or Celite before being added to the top of the column.[1][8]

Issue 2: Product Degradation on the Column

Question: My yield of 4-iodo-2-isopropoxypyridine is significantly lower than expected after column chromatography, and I suspect it's degrading on the silica gel. How can I confirm this and prevent it?

Answer: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[9] Iodinated compounds can also be light-sensitive.

Diagnostic and Preventative Measures:

-

2D TLC Analysis: To check for on-plate degradation, which is indicative of instability on silica, perform a 2D TLC.[4][9]

-

Spot your crude mixture in one corner of a square TLC plate.

-

Develop the plate in a suitable solvent system.

-

Dry the plate and rotate it 90 degrees.

-

Develop the plate again in the same solvent system.

-

If any spots appear off the diagonal, it indicates that the compound is degrading on the silica.[9]

-

-

Use of Neutralized or Deactivated Silica:

-

Solution: Use silica gel that has been pre-treated with a base. This can be done by washing the silica with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, commercially available deactivated silica gel can be used.

-

-

Alternative Adsorbents:

-

Solution: Consider using a more inert stationary phase like neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

-

-

Minimize Exposure to Light:

-

Solution: Wrap the column in aluminum foil to protect the light-sensitive iodinated compound during the purification process.

-

Issue 3: Difficulty Visualizing the Product on TLC Plates

Question: I'm having trouble seeing the spots for my 4-iodo-2-isopropoxypyridine on the TLC plate. What are the best visualization techniques?

Answer: While many organic compounds are colorless, several methods can be used to visualize them on a TLC plate.[10]

Recommended Visualization Methods:

-

UV Light: 4-Iodo-2-isopropoxypyridine contains a pyridine ring, which is an aromatic system that should be UV active.[11][12]

-

Iodine Staining: Iodine vapor reacts with many organic compounds to form colored complexes, appearing as yellow-brown spots.[10][13]

-

Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized.

-

Procedure: Briefly dip the TLC plate in a solution of potassium permanganate, then gently heat with a heat gun. Compounds will appear as yellow or brown spots on a purple background.

-

Issue 4: Product is a Solid and Crystallizes in the Column

Question: My purified 4-iodo-2-isopropoxypyridine, which is a solid, is precipitating on the column during purification. How can I prevent this?

Answer: The solubility of your compound in the mobile phase is crucial. If the concentration of the eluting band exceeds its solubility, it can crystallize.

Troubleshooting Strategies:

-

Increase Solvent Strength: A more polar mobile phase may increase the solubility of your product. However, this must be balanced with achieving adequate separation.

-

Elevated Temperature: Gently warming the column can increase the solubility of the compound. This can be achieved by wrapping the column with heating tape or placing it in a heated jacket.

-

Lower Sample Load: Overloading the column can lead to concentrations that exceed the solubility limit.[4] Reduce the amount of crude material loaded onto the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 4-iodo-2-isopropoxypyridine?

Q2: What are common impurities in the synthesis of 4-iodo-2-isopropoxypyridine?

A2: Impurities can arise from starting materials, byproducts, or degradation products.[15] Common impurities could include:

-

Unreacted 2-isopropoxypyridine.

-

De-iodinated 2-isopropoxypyridine.

-

Isomers formed during the iodination reaction.

-

Inorganic salts from the workup.[15]

Q3: What safety precautions should be taken when handling 4-iodo-2-isopropoxypyridine?

A3: Based on the safety data for 4-iodopyridine, 4-iodo-2-isopropoxypyridine should be handled with care. It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[16][17][18] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, particularly if normal-phase chromatography fails to provide adequate separation. A C8 or C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.[6] The addition of a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for basic compounds like pyridines.[4][19]

Section 3: Experimental Workflow and Data Presentation

Recommended Column Chromatography Protocol

This protocol provides a general guideline for the purification of 4-iodo-2-isopropoxypyridine. Optimization will be required based on the specific impurity profile of your crude material.

Materials:

-

Crude 4-iodo-2-isopropoxypyridine

-

Silica gel (60-120 mesh)

-

Hexanes (or heptane)

-

Ethyl acetate

-

Triethylamine (optional)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

TLC Analysis: Determine the optimal eluent system by testing various ratios of hexanes:ethyl acetate on TLC plates. If necessary, add 0.5% triethylamine to the eluent.

-

Column Preparation:

-

Plug the bottom of the column with a small piece of cotton or glass wool.[7]

-

Add a small layer of sand.[7]

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture.[7][20]

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.[7][20]

-

Add another layer of sand on top of the packed silica.[8]

-

Drain the solvent until it is just level with the top of the sand.[21]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Carefully add the sample solution to the top of the column.[7]

-

Alternatively, use a dry loading method as described in Issue 1.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions.

-

If using a gradient, gradually increase the polarity of the eluent.

-

-

Fraction Analysis:

-

Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.[22]

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-iodo-2-isopropoxypyridine.

-

Troubleshooting Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. int-res.com [int-res.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. Chromatography [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. 4-Iodo-2-isopropylpyridine | Benchchem [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijpsr.com [ijpsr.com]

- 16. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. helixchrom.com [helixchrom.com]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. youtube.com [youtube.com]

stability of 4-Iodo-2-isopropoxypyridine under acidic conditions

Topic: Stability & Handling Under Acidic Conditions

Document ID: TSP-PYR-4I2O-001 Status: Active Last Updated: 2025-05-15

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Iodo-2-isopropoxypyridine . If you are accessing this guide, you are likely using this molecule as a scaffold for cross-coupling (Suzuki, Sonogashira) or as a building block in medicinal chemistry.

The Core Challenge: This molecule presents a specific "stability paradox" during synthesis. The pyridine nitrogen is basic, inviting protonation, while the 2-isopropoxy group is an "acid-labile mask" for the thermodynamically stable 2-pyridone. Under acidic conditions (e.g., Boc-deprotection, acidic workups), you risk cleaving the ether bond, resulting in the formation of 4-iodo-2(1H)-pyridone , a difficult-to-remove impurity that kills downstream reactivity.

Module 1: The Instability Mechanism (The "Why")

To prevent degradation, you must understand the mechanism. The conversion of 2-alkoxypyridines to 2-pyridones is acid-catalyzed and driven by the thermodynamic stability of the amide-like pyridone tautomer.

Degradation Pathway

The isopropoxy group (

Figure 1: Acid-catalyzed hydrolysis mechanism. Protonation of the pyridine nitrogen activates the C2-position, making the ether oxygen a better leaving group or the alkyl group susceptible to nucleophilic attack.

Module 2: Troubleshooting Scenarios

Scenario A: "I need to remove a Boc group, but I'm losing my isopropoxy group."

The Issue: Standard Boc deprotection uses Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane. Both conditions are strong enough to cleave the 2-isopropoxy ether, especially if allowed to warm to room temperature or if reaction times are prolonged.

Technical Recommendation: Avoid Bronsted acids if possible. Switch to Lewis acids or milder conditions.

| Method | Risk Level | Protocol Notes |

| TFA / DCM (Standard) | HIGH | Not recommended. If unavoidable, use dilute TFA (10-20%) at 0°C and quench immediately upon consumption of starting material. |

| HCl / Dioxane | HIGH | Not recommended. The chloride ion is a nucleophile that can assist in dealkylation ( |

| TMSOTf / 2,6-Lutidine | LOW | Preferred. Silylating agents cleave Boc carbamates under milder conditions without the harsh proton source that activates the pyridine ether. |

| ZnBr2 / DCM | LOW | Alternative. A mild Lewis acid method specific for Boc removal in sensitive substrates. |

Scenario B: "My product precipitated during aqueous workup."

The Issue: You likely acidified the aqueous layer to pH < 3. The Fix:

-

Check pH: 4-Iodo-2-isopropoxypyridine is a weak base. At low pH, it is protonated and water-soluble.

-

Neutralization: Slowly adjust pH to ~8-9 using Saturated

. The free base should precipitate or extract easily into organic solvent (EtOAc or DCM). -

Avoid: Do not use strong acids (HCl) to break emulsions; use brine instead.

Module 3: Self-Validating Experimental Protocols

Protocol 1: Acid Stability Stress Test

Before committing your entire batch to a reaction, validate stability.

-

Prepare: Dissolve 10 mg of 4-Iodo-2-isopropoxypyridine in 0.5 mL of the proposed solvent (e.g., DCM).

-

Induce: Add the acid equivalent (e.g., 5 eq. TFA) at 0°C.[1]

-

Monitor: Take an aliquot at t=5 min, 30 min, and 1 hr.

-

Analyze (TLC/LCMS):

-

Target: Parent Mass (

). -

Impurity: Look for Mass - 42 (Loss of isopropyl:

). 2-Pyridones are often much more polar than the parent ether (lower

-

-

Decision: If >5% pyridone forms within the reaction timeframe, ABORT and switch to the "TMSOTf" method.

Protocol 2: Safe Workup Decision Tree

Figure 2: Decision tree for quenching reactions involving 4-Iodo-2-isopropoxypyridine to prevent transient high-acidity spikes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the isopropoxy group used if it is unstable? A: The isopropoxy group serves two roles:

-

Steric Bulk: It directs metallation or halogenation to specific positions (ortho-lithiation direction).

-

Solubility: It makes the molecule significantly more lipophilic than the methoxy analog or the pyridone, facilitating chromatography.

-

Masking: It "hides" the pyridone functionality, which can be revealed later if desired by treatment with strong acid (e.g., HBr/AcOH).

Q2: Can I use HCl to make a salt of this compound? A: Proceed with extreme caution. While pyridine salts are common, the 2-alkoxy group makes salt formation risky. If you must, use anhydrous HCl in ether at 0°C and filter immediately. Do not store the salt in a protic solvent (water/methanol) or it will hydrolyze over time.

Q3: How do I distinguish the impurity (2-pyridone) from the product? A:

-

TLC: The pyridone is significantly more polar (stays near the baseline in Hex/EtOAc).

-

NMR:

-

Product: Isopropyl septet at ~5.3 ppm, doublet methyls at ~1.3 ppm.

-

Impurity: Loss of isopropyl signals; appearance of a broad NH singlet (typically 11-13 ppm).

-

Q4: Is the Iodine atom stable to acid?

A: Generally, yes. The C-I bond on the pyridine ring is robust against non-reducing acids (HCl, TFA,

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on Pyridine reactivity and the tautomeric equilibrium of 2-pyridones).

-

Spivey, A. C.; Arseniyadis, S. Pyridine Derivatives. In Science of Synthesis; Thieme: Stuttgart, 2005.

- Han, Q. et al. "TMSOTf-Mediated Boc Deprotection." Tetrahedron Letters, 2015, 56, 3923. (Protocol for non-acidic Boc removal).

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006.

Sources

Technical Support Center: Solvent Selection for 4-Iodo-2-isopropoxypyridine Synthesis

Welcome to the technical support guide for the synthesis of 4-Iodo-2-isopropoxypyridine. This valuable heterocyclic building block is instrumental in the development of novel pharmaceuticals and advanced materials. Its synthesis, most commonly achieved via a directed lithiation followed by an iodine quench, is highly dependent on precise reaction conditions, with solvent selection being a paramount factor for success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind solvent choices, offering field-proven insights to help you optimize your reaction for yield, purity, and reproducibility.

The Critical Role of the Solvent in Pyridine Lithiation

The synthesis of 4-Iodo-2-isopropoxypyridine typically proceeds through the deprotonation of 2-isopropoxypyridine using a strong organolithium base, creating a lithiated intermediate that is then quenched with an iodine source. The solvent in this process is not merely a medium but an active participant that governs the reactivity and stability of the highly polar organolithium species.[1][2] An ideal solvent must:

-

Be aprotic to avoid quenching the strong base.

-

Effectively solvate the lithium cation to break down organolithium aggregates, increasing reactivity.

-

Remain liquid and inert at the extremely low temperatures required to prevent side reactions.

-

Be easily removed during workup.

Let's explore the practical implications of these principles.

General Synthesis Workflow

Caption: General workflow for 4-Iodo-2-isopropoxypyridine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended solvent for the synthesis of 4-Iodo-2-isopropoxypyridine via lithiation?

For this specific transformation, anhydrous tetrahydrofuran (THF) is the industry standard and the most highly recommended solvent.

Rationale:

-

Superior Solvation: THF's ether oxygen acts as a Lewis base, effectively coordinating to the lithium cation of the organolithium reagent (e.g., n-BuLi). This breaks down the large, less reactive aggregates in which n-BuLi typically exists in hydrocarbon solvents, leading to more reactive monomers or dimers.[2][3]

-

Low-Temperature Performance: THF has a freezing point of -108 °C, making it ideal for the cryogenic temperatures (typically -78 °C) required to control the reaction. These low temperatures are critical to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring's C=N bond.[3]

-

Intermediate Solubility: The resulting 2-isopropoxy-4-lithiopyridine intermediate generally remains soluble in THF at -78 °C, ensuring a homogeneous reaction mixture for the subsequent iodine quench.

A typical procedure involves dissolving the 2-isopropoxypyridine substrate in anhydrous THF, cooling the solution to -78 °C, and then slowly adding the organolithium base.[4]

Q2: My reaction yield is consistently low. What are the most common solvent-related causes?

Low yield is the most common issue reported. Before investigating more complex factors, always check these solvent-related fundamentals.

1. Residual Water: Organolithium reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of water.[2][5] This is the single most frequent cause of reaction failure.

- Troubleshooting: Ensure your THF is rigorously dried. While commercial anhydrous solvents are reliable, it is best practice to dry them in-house. A common and effective method is distillation from sodium/benzophenone under an inert atmosphere. The deep blue or purple color of the benzophenone ketyl radical anion provides a visual indicator that the solvent is free of water and oxygen. Molecular sieves (3 Å or 4 Å) can also be used, but they must be properly activated and may not be as effective at removing all traces of water as distillation.[5]

2. Incorrect Temperature:

- Troubleshooting: The reaction must be maintained at -78 °C (a dry ice/acetone or dry ice/isopropanol bath is standard). If the temperature rises, two major side reactions can occur:

- Reaction with Solvent: At temperatures above -40 °C, n-BuLi can begin to deprotonate THF itself, consuming your reagent.

- Loss of Regioselectivity/Addition: Higher temperatures can lead to deprotonation at other positions on the pyridine ring or nucleophilic addition of the base to the ring.[3]

3. Solvent Volume (Concentration):

- Troubleshooting: While it may seem counterintuitive, running the reaction too dilute can sometimes be detrimental. However, a more common issue for exothermic lithiations is insufficient solvent volume to dissipate heat effectively during the addition of the base.[6] A good starting point is a concentration of 0.1 to 0.5 M of the substrate in THF.

Q3: I'm observing significant byproduct formation, particularly isomeric iodopyridines. How can solvent choice mitigate this?

The formation of isomers (e.g., 3-iodo or 6-iodo-2-isopropoxypyridine) points to a problem with the regioselectivity of the initial deprotonation step. While the primary solvent is THF, additives can play a crucial role.

-

The Role of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used in lithiation chemistry. TMEDA is a bidentate Lewis base that chelates the lithium cation even more effectively than THF. This can further break up organolithium aggregates, alter the reactivity of the base, and significantly influence the regioselectivity of the deprotonation.[7] If you are struggling with regioselectivity in pure THF, consider adding 1-2 equivalents of TMEDA to your reaction.

-

Solvent vs. Base: It's important to recognize that regioselectivity is a complex interplay between the base, substrate, and solvent system.[7][8] If additives do not solve the issue, you may need to consider a different lithiating agent. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less nucleophilic and can sometimes offer different selectivity compared to n-BuLi.[3] These bases are typically prepared and used in THF as well.

Q4: Are there safer or "greener" solvent alternatives to THF?

While THF is highly effective, its propensity to form explosive peroxides upon storage is a significant safety concern. Several alternatives are gaining traction:

-

2-Methyltetrahydrofuran (2-MeTHF): This is an excellent alternative to THF. It has a higher boiling point (80 °C) and a wider liquid range. Crucially, it is reported to form peroxides at a much slower rate than THF. Its solvating properties are very similar to THF, making it a near drop-in replacement for many organolithium reactions.

-

Methyl tert-butyl ether (MTBE): MTBE is another viable alternative that is much less prone to peroxide formation.[9] However, its solvating power for lithium cations is somewhat lower than THF, which may lead to slower reaction rates or require the use of additives like TMEDA.

The table below summarizes the properties of these key solvents.

| Solvent | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant | Key Pros & Cons for Lithiation |

| Tetrahydrofuran (THF) | 66 | -108.4 | 7.6 | Pro: Excellent Li+ solvation, well-established. Con: Forms explosive peroxides. |

| Diethyl Ether (Et₂O) | 34.6 | -116.3 | 4.3 | Pro: Good solvent, low boiling point for easy removal. Con: Lower solvating power than THF, highly flammable, forms peroxides. |

| 2-Methyl-THF | 80 | -136 | 6.2 | Pro: Safer alternative to THF (slower peroxide formation), similar performance. Con: Higher boiling point makes removal more difficult. |

| MTBE | 55.2 | -108.6 | 4.5 | Pro: Much safer regarding peroxides.[9] Con: Less effective Li+ solvation than THF, may require additives or longer reaction times. |

| Hexane/Toluene | 69 / 111 | -95 / -95 | ~2.0 | Pro: Inert, co-solvent for n-BuLi. Con: Poor Li+ solvation, requires a co-solvent or additive (e.g., TMEDA) for effective reactivity. |

Q5: How should I prepare and handle the iodine solution for the quench step?

The quench step is as critical as the lithiation. The iodine should be introduced as a solution to ensure rapid, controlled reaction.

-

Solvent Choice: The best practice is to dissolve the iodine (I₂) in the same anhydrous solvent used for the lithiation (e.g., anhydrous THF).[4] This prevents the introduction of any protic contaminants and ensures complete miscibility.

-

Procedure: Prepare a solution of slightly more than one equivalent of I₂ in anhydrous THF. Cool this solution in a separate flask to -78 °C before slowly transferring it (via cannula or dropping funnel) into the stirred solution of the lithiated pyridine. A rapid color change from the dark iodine solution to a lighter yellow or colorless mixture indicates consumption of the iodine.

-

Workup: The reaction is typically quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), which reacts with any excess iodine, preventing it from complicating the purification process.[4]

Troubleshooting Flowchart

Caption: A troubleshooting guide for common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-2-isopropoxypyridine using THF

-

Disclaimer: This protocol is a general guideline and should be adapted and optimized. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[2]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 2-isopropoxypyridine (1.0 eq).

-

Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

-

Iodine Quench: In a separate flame-dried flask, dissolve solid iodine (I₂, 1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the iodine solution into the lithiated pyridine solution via a cannula.

-

Reaction Completion: Stir the reaction mixture at -78 °C for an additional hour.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Purification of THF via Distillation

-

Pre-drying: Add approximately 10% of the flask volume of sodium metal (cut into small pieces) and a small amount of benzophenone to a flask of commercial-grade THF.

-

Reflux: Fit the flask with a distillation head and condenser. Heat the mixture to reflux under an inert atmosphere.

-

Color Indicator: Continue to reflux until a persistent deep blue or purple color develops. This indicates that all water and oxygen have been scavenged by the sodium/benzophenone, forming the ketyl radical.

-

Distillation: Once the blue color is stable, distill the required volume of THF directly into a flame-dried collection flask under an inert atmosphere.

-

Storage: Use the freshly distilled solvent immediately for the best results.

References

-

Taylor & Francis Online. (2025, August 18). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Retrieved from [Link]

-

ACS Publications. (1969). Solvent effects on the iodine-pyridine charge-transfer complex. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent effects on molecular complex formation. Pyridine-iodine system. Retrieved from [Link]

-

WordPress. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

-

MDPI. (2022, September 27). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, June 20). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]

-

Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

NCBI. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]

Technical Support Center: Navigating Steric Hindrance of the Isopropoxy Group in Catalysis

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the catalytic challenges posed by the isopropoxy group. The steric bulk of the isopropoxy moiety can significantly impede reaction kinetics and influence selectivity, leading to low yields and undesired side products. This guide provides in-depth troubleshooting advice, detailed protocols, and practical solutions to effectively manage the steric hindrance of the isopropoxy group in your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: How does the isopropoxy group's structure contribute to steric hindrance?

A1: The isopropoxy group, -OCH(CH₃)₂, presents a significant steric profile due to its branched structure. The two methyl groups attached to the α-carbon create a bulky, three-dimensional obstacle near the reaction center. This steric bulk can hinder the approach of a catalyst to a nearby functional group, thereby slowing down or preventing a chemical reaction.[1]

Q2: What are the most common catalytic reactions where the isopropoxy group's steric hindrance is a major issue?

A2: The steric hindrance of the isopropoxy group is particularly challenging in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, especially when the isopropoxy group is in an ortho position to the reacting functional group. It can also be a significant factor in other reactions like etherification and C-H activation.

Q3: Can the isopropoxy group influence the electronic properties of the substrate?

A3: Yes, beyond steric effects, the oxygen atom of the isopropoxy group is electron-donating through resonance, which can influence the reactivity of the substrate. This electronic effect, combined with its steric bulk, can create a complex interplay that affects catalyst-substrate interactions.

Q4: Are there any situations where the isopropoxy group's oxygen atom can interfere with the catalyst?

A4: The lone pairs on the oxygen atom of the isopropoxy group can potentially coordinate to the metal center of the catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of an inactive complex, further complicating the reaction.

Troubleshooting Guide 1: Low Yield in Suzuki-Miyaura Coupling of Isopropoxy-Substituted Aryl Halides

Low yields in the Suzuki-Miyaura coupling of aryl halides bearing an ortho-isopropoxy group are a frequent challenge. The primary reason is the steric clash between the bulky isopropoxy group and the catalytic complex, which can hinder the oxidative addition and/or the transmetalation steps of the catalytic cycle.[2]

Problem Analysis and Solutions

1. Inefficient Oxidative Addition: The bulky isopropoxy group can block the palladium catalyst's access to the carbon-halogen bond.

-

Solution 1.1: Employ Bulky, Electron-Rich Ligands: Ligands with large cone angles and strong electron-donating properties are crucial for promoting oxidative addition with sterically hindered substrates.[2] N-heterocyclic carbenes (NHCs) and bulky biarylphosphine ligands are excellent choices.[3][4] These ligands stabilize the coordinatively unsaturated palladium(0) species and facilitate its insertion into the C-X bond.

-

Solution 1.2: Utilize a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active LPd(0) species, which is often a critical factor in challenging coupling reactions.

2. Slow Transmetalation: The steric hindrance can also impede the transfer of the organoboron group to the palladium center.

-

Solution 2.1: Optimize the Base: The choice of base is critical for the transmetalation step. For sterically demanding couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[5]

-

Solution 2.2: Choose an Appropriate Solvent: The solvent can significantly influence the reaction rate and selectivity.[6] Aprotic polar solvents like dioxane or THF are commonly used. In some cases, a biphasic system with water can be beneficial.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-isopropoxybenzene with Phenylboronic Acid

This protocol provides a starting point for optimizing the coupling of a sterically hindered isopropoxy-substituted aryl bromide.

Materials:

-

2-Bromo-1-isopropoxybenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, oven-dried

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

-

Addition of Reactants: Add 2-bromo-1-isopropoxybenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

-

Reaction Conditions: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Coupling of Sterically Hindered Substrates

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 85-95 | [9] |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | >90 | [5] |

| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₃PO₄ | 2-Propanol | RT | 90-98 | [10] |

Note: Yields are generalized from literature for sterically hindered substrates and may vary for specific isopropoxy-containing molecules.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for troubleshooting low yields.

Troubleshooting Guide 2: Poor Selectivity in Reactions with Polyfunctional Isopropoxy-Containing Molecules

When a molecule contains an isopropoxy group along with other functional groups, achieving high selectivity can be challenging. The steric and electronic properties of the isopropoxy group can influence the reactivity of other sites in the molecule.

Problem Analysis and Solutions

1. Competing Reaction at an Unintended Site: The catalyst may react with a more accessible or electronically favored functional group, leading to the formation of undesired byproducts.

-

Solution 1.1: Catalyst/Ligand Tuning for Steric Discrimination: Employ a catalyst system with a ligand that is sterically demanding enough to differentiate between the hindered isopropoxy-adjacent site and other less hindered sites. The ligand's steric bulk can be fine-tuned to "shield" the undesired reaction pathway.

-

Solution 1.2: Directed C-H Functionalization: If applicable, a directing group can be installed on the substrate to guide the catalyst to the desired reaction site, overriding the inherent reactivity preferences.[11]

2. Isomerization or Rearrangement: In some cases, the reaction conditions can lead to isomerization of the substrate or product, especially if there are acidic or basic sites in the molecule.

-

Solution 2.1: Milder Reaction Conditions: Lowering the reaction temperature and using a weaker base can often minimize side reactions like isomerization.

-

Solution 2.2: Protecting Group Strategy: Temporarily protecting a more reactive functional group can be an effective strategy to ensure the desired transformation occurs. The protecting group can then be removed in a subsequent step.

Mandatory Visualization: Steric Hindrance of the Isopropoxy Group

Caption: Steric clash between the isopropoxy group and the catalyst.

References

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

-

Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

-

Colet, G., & Guisán-Ceinos, M. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(9), 2850-2863. [Link]

-

Szostak, M. (2019). Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O) activation. Abstracts of Papers of the American Chemical Society, 258. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angewandte Chemie International Edition, 50(29), 6414-6439. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

-

Sherwood, J., Li, H., Clark, J. H., & Lan, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2549-2564. [Link]

-

Wang, X., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wang, C.-A., et al. (2019). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 21(19), 7949-7953. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Nolan, S. P., & Organ, M. G. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 54(38), 11350-11365. [Link]

-

Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 824-889. [Link]

-

Shaw, T. W., et al. (2025, October 29). Capturing the Hybrid Palladium(I)-Radical Pair Relevant to Photoexcited Palladium Catalysis. ChemRxiv. [Link]

-

Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Sarpong, R., & Tantillo, D. J. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Natural Product Reports, 38(6), 1145-1168. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O) activation - American Chemical Society [acs.digitellinc.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemres.org [orgchemres.org]

- 7. researchgate.net [researchgate.net]